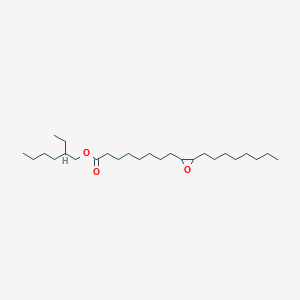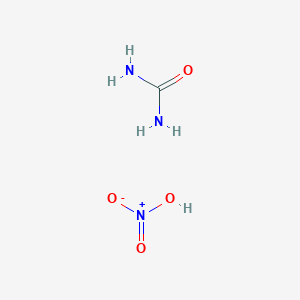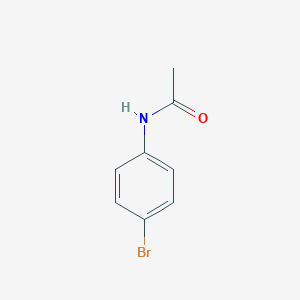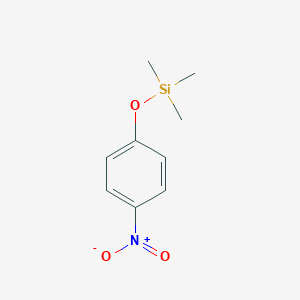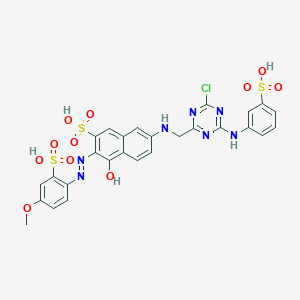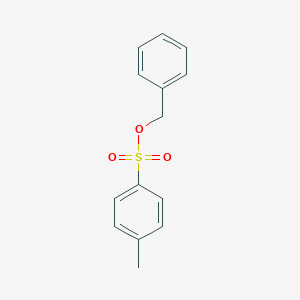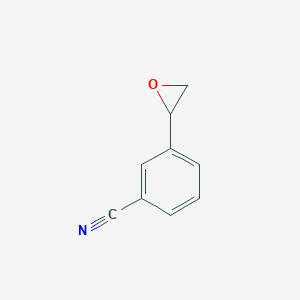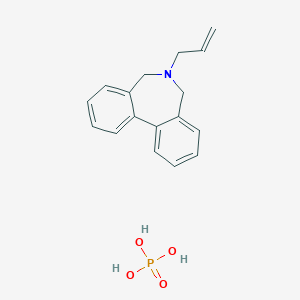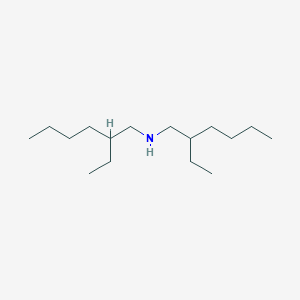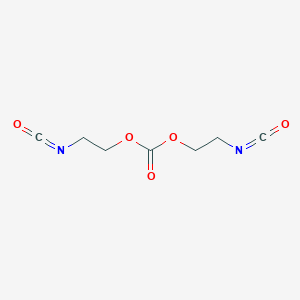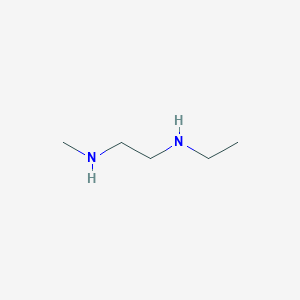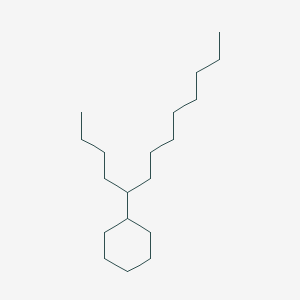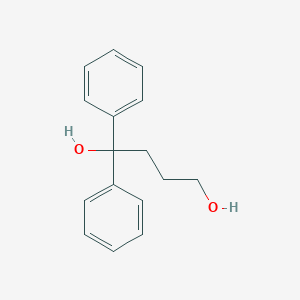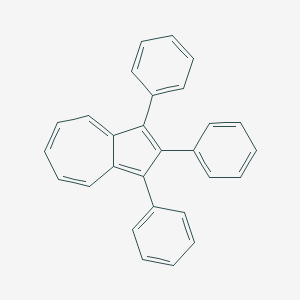
1,2,3-Triphenylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triphenylazulene (TPA) is a highly conjugated organic compound that has attracted significant attention due to its unique electronic and optical properties. TPA is a planar molecule with a central azulene ring and three phenyl groups attached to it. The molecule has a deep blue color and exhibits strong absorption in the visible region of the electromagnetic spectrum. TPA is used in a variety of applications, including organic electronics, optoelectronics, and sensing. In
Scientific Research Applications
1,2,3-Triphenylazulene has been extensively studied for its scientific research applications. 1,2,3-Triphenylazulene is used as a fluorescent probe for the detection of metal ions, such as copper, nickel, and zinc. 1,2,3-Triphenylazulene is also used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 1,2,3-Triphenylazulene is used in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). 1,2,3-Triphenylazulene is also used as a sensitizer in dye-sensitized solar cells (DSSCs).
Mechanism Of Action
The mechanism of action of 1,2,3-Triphenylazulene is not fully understood. However, it is believed that 1,2,3-Triphenylazulene acts as a photosensitizer by absorbing light and transferring the energy to other molecules, such as oxygen, to produce reactive oxygen species (ROS). ROS can cause damage to cancer cells, leading to cell death. In organic electronics, 1,2,3-Triphenylazulene acts as a hole-transporting material, facilitating the movement of positive charges through the device.
Biochemical And Physiological Effects
1,2,3-Triphenylazulene has been shown to have low toxicity and is not mutagenic or carcinogenic. However, 1,2,3-Triphenylazulene has been shown to induce oxidative stress in cells, leading to apoptosis or necrosis. 1,2,3-Triphenylazulene has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,2,3-Triphenylazulene is its strong absorption in the visible region of the electromagnetic spectrum, making it an excellent photosensitizer and fluorescent probe. 1,2,3-Triphenylazulene is also cost-effective and easy to synthesize. However, 1,2,3-Triphenylazulene has low solubility in many solvents, making it difficult to work with in some experiments. In addition, 1,2,3-Triphenylazulene has a tendency to aggregate, which can affect its optical properties.
Future Directions
There are many future directions for 1,2,3-Triphenylazulene research. One area of interest is the development of 1,2,3-Triphenylazulene-based materials for organic electronics and optoelectronics. 1,2,3-Triphenylazulene-based materials have the potential to improve the efficiency and stability of devices such as OLEDs and OFETs. Another area of interest is the development of 1,2,3-Triphenylazulene-based sensors for the detection of metal ions and other analytes. 1,2,3-Triphenylazulene-based sensors have the potential to be highly sensitive and selective, making them useful for environmental monitoring and medical diagnostics. Finally, 1,2,3-Triphenylazulene-based materials have the potential to be used in photodynamic therapy for cancer treatment. Further research is needed to optimize the properties of 1,2,3-Triphenylazulene-based materials for these applications.
Conclusion
In conclusion, 1,2,3-Triphenylazulene is a highly conjugated organic compound with unique electronic and optical properties. 1,2,3-Triphenylazulene has many scientific research applications, including organic electronics, optoelectronics, and sensing. 1,2,3-Triphenylazulene is easy to synthesize and has low toxicity, making it a promising material for future research. Further research is needed to optimize the properties of 1,2,3-Triphenylazulene-based materials for various applications.
Synthesis Methods
The synthesis of 1,2,3-Triphenylazulene can be achieved through various methods, including the reaction of 1,2,3,4-tetraphenylbutadiene with zinc and acetic acid, the reaction of 1,2-diphenylacetylene with benzene in the presence of aluminum chloride, or the reaction of 1,2-diphenylacetylene with palladium on carbon in the presence of hydrogen gas. The most common method for 1,2,3-Triphenylazulene synthesis is the reaction of 1,2-diphenylacetylene with benzene in the presence of aluminum chloride. This method is efficient, cost-effective, and produces high yields of 1,2,3-Triphenylazulene.
properties
CAS RN |
1055-26-1 |
|---|---|
Product Name |
1,2,3-Triphenylazulene |
Molecular Formula |
C28H20 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,2,3-triphenylazulene |
InChI |
InChI=1S/C28H20/c1-5-13-21(14-6-1)26-24-19-11-4-12-20-25(24)27(22-15-7-2-8-16-22)28(26)23-17-9-3-10-18-23/h1-20H |
InChI Key |
BBAHZGDEGNYDBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
1055-26-1 |
synonyms |
1,2,3-Triphenylazulene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



